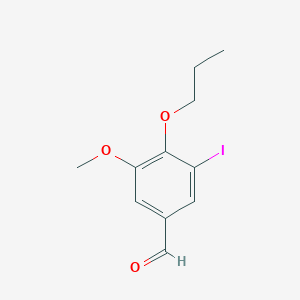

3-Iodo-5-methoxy-4-propoxybenzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds as Versatile Synthons

The benzaldehyde scaffold is a cornerstone in organic synthesis, primarily due to the reactivity of its aldehyde functional group. This group readily participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. Consequently, benzaldehyde and its derivatives are crucial precursors for a multitude of more complex organic compounds. wisdomlib.orgvedantu.com They are pivotal intermediates in the production of pharmaceuticals, fragrances, and aniline (B41778) dyes. vedantu.combritannica.com The ability to introduce diverse functionalities onto the benzene (B151609) ring further enhances their utility, making them highly adaptable synthons for constructing intricate molecular architectures. wisdomlib.orgwisdomlib.org

Strategic Role of Halogenation and Alkoxy Substitution in Aromatic Systems

The functionalization of aromatic rings through halogenation and the introduction of alkoxy groups are powerful strategies for modulating a molecule's properties. organic-chemistry.org Halogen atoms, such as iodine, can serve as versatile synthetic handles. They can be readily replaced by other functional groups through various cross-coupling reactions, providing a gateway to a diverse range of derivatives. organic-chemistry.org Furthermore, the presence of a halogen can influence the electronic nature of the aromatic ring, affecting its reactivity in subsequent chemical transformations. globethesis.com

Alkoxy groups (such as methoxy (B1213986) and propoxy) are generally electron-donating, which can activate the aromatic ring towards electrophilic substitution. acs.org The strategic placement of these groups can direct incoming substituents to specific positions on the ring, a critical aspect for controlling the regioselectivity of a reaction. nih.gov The combination of both halogen and alkoxy substituents on a benzaldehyde scaffold creates a highly functionalized and reactive molecule with significant potential for the synthesis of complex target structures.

Academic Research Landscape of 3-Iodo-5-methoxy-4-propoxybenzaldehyde

The specific compound, this compound, is a polysubstituted benzaldehyde that embodies the strategic functionalization discussed. Its structure features an aldehyde group, which is a primary site for synthetic transformations, along with three different substituents on the benzene ring: an iodo group, a methoxy group, and a propoxy group.

While this compound is available commercially as a research chemical, a detailed survey of academic literature indicates that it has not been the subject of extensive, specific investigation. chemdict.com There is a notable scarcity of published studies focusing directly on its synthesis, spectroscopic characterization, or application.

However, the academic interest in structurally related compounds is well-documented. For instance, molecules such as 3-Iodo-4,5-dimethoxybenzaldehyde and 4-hydroxy-3-iodo-5-methoxybenzaldehyde (a derivative of vanillin) have been utilized in the synthesis of more complex molecules. sigmaaldrich.comnih.govresearchgate.net Research on these analogous compounds highlights the synthetic utility of the iodinated and alkoxy-substituted benzaldehyde framework. Based on the reactivity of these related structures, it can be inferred that this compound holds potential as a valuable intermediate for organic synthesis, particularly in fields requiring highly functionalized aromatic building blocks. Its unique combination of substituents offers multiple reaction sites for further molecular elaboration.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFHRYWKLRKARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406381 | |

| Record name | 3-iodo-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-89-9 | |

| Record name | 3-iodo-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 5 Methoxy 4 Propoxybenzaldehyde

Retrosynthetic Analysis and Precursor Identification

A logical approach to devising the synthesis of 3-iodo-5-methoxy-4-propoxybenzaldehyde is through retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Derivation from Vanillin (B372448) and Isovanillin (B20041) Frameworks

The structural backbone of the target molecule is closely related to vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde). These compounds are common starting materials in the synthesis of various aromatic compounds due to their functional groups which can be readily modified. researchgate.net The synthesis can be envisioned as starting from a vanillin or isovanillin core, followed by the introduction of the iodo and propoxy groups.

Utilization of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde as a Key Intermediate

A key strategic disconnection in the retrosynthesis of this compound leads to the identification of crucial intermediates. One such important precursor is 3-hydroxy-5-iodo-4-methoxybenzaldehyde. chemsynthesis.com This intermediate already possesses the aldehyde, methoxy (B1213986), and iodo groups in the correct orientation. The synthesis is then simplified to the propylation of the remaining hydroxyl group. Another potential intermediate is 4-hydroxy-3-iodo-5-methoxybenzaldehyde, also known as 5-iodovanillin. echemi.comnih.govnih.gov

O-Alkylation Strategies for Propoxy Moiety Installation

The introduction of the propoxy group onto the aromatic ring is a critical step, achieved through O-alkylation of a hydroxyl precursor.

Esterification and Etherification Reactions for O-Propylation

The conversion of the hydroxyl group to a propoxy group is typically accomplished via an etherification reaction. This involves treating the hydroxylated benzaldehyde (B42025) intermediate with a propylating agent, such as propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the electrophilic propyl halide in a Williamson ether synthesis.

Optimization of Reaction Conditions (e.g., Base Catalysis, Solvent Effects)

The efficiency and regioselectivity of the O-alkylation reaction are highly dependent on the reaction conditions. The choice of base is critical; common bases include potassium carbonate, sodium hydride, and cesium bicarbonate. nih.gov The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) often being employed to facilitate the reaction. nih.govmdpi.com The reaction temperature can also be adjusted to optimize the rate and yield of the desired product. For instance, selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be achieved with alkyl halides in the presence of sodium bicarbonate and sodium iodide in DMF at 40°C. mdpi.com Recent studies have also highlighted the use of cesium bicarbonate in acetonitrile at 80°C for highly regioselective alkylation of dihydroxybenzaldehydes. nih.gov

Regioselective Iodination Techniques for Aromatic Benzaldehydes

The introduction of an iodine atom at a specific position on the benzaldehyde ring is another key transformation. The directing effects of the existing substituents on the ring guide the position of iodination. In precursors like vanillin, the hydroxyl and methoxy groups are ortho, para-directing.

Various iodinating reagents can be employed for this purpose. A common method for the iodination of hydroxybenzaldehydes is the use of N-iodosuccinimide (NIS) in a suitable solvent like acetic acid. chemicalbook.com Another effective reagent system is a combination of iodine and iodic acid in aqueous ethanol (B145695), which allows for regioselective iodination of ortho-hydroxy substituted aromatic carbonyl compounds. arkat-usa.org The choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers. For example, the iodination of 4-hydroxybenzaldehyde (B117250) with N-iodosuccinimide in acetic acid yields 4-hydroxy-3-iodobenzaldehyde. chemicalbook.com

Direct and Indirect Iodination Protocols

The introduction of iodine onto the aromatic ring can be achieved through both direct and indirect iodination methods.

Direct Iodination:

Direct iodination involves the reaction of the aromatic precursor with an electrophilic iodine source. A common and effective method for the iodination of activated aromatic rings, such as those found in vanillin and its derivatives, utilizes a combination of an iodine source and an oxidizing agent. researchgate.nettandfonline.com For the synthesis of a closely related compound, 3-iodo-4-methoxy-5-ethoxybenzaldehyde, a direct iodination protocol has been successfully employed, which can be adapted for the synthesis of this compound. nih.gov

A typical direct iodination procedure involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt. jove.comyoutube.com These oxidizing agents convert the relatively unreactive iodine molecule into a more potent electrophilic species, often represented as I⁺, which then readily attacks the electron-rich aromatic ring. jove.comyoutube.com Another effective reagent system for the iodination of activated aromatics is the combination of potassium iodide (KI) and an oxidizing agent such as Oxone®. tandfonline.com

In a representative synthesis of a similar compound, the starting material is dissolved in a suitable solvent, and the iodinating reagent is added. The reaction is typically stirred at room temperature or with gentle heating to ensure completion. nih.gov

Indirect Iodination:

Another indirect approach involves the use of organometallic intermediates. For instance, a directed ortho-metalation strategy can be employed where a directing group guides the deprotonation of the aromatic ring, followed by quenching with an iodine source. However, the directing ability of the aldehyde group itself is weak. tandfonline.com

Given the activated nature of the precursor to this compound, direct iodination methods are generally more straightforward and are often the preferred synthetic route.

| Protocol Type | Reagents | Key Features |

|---|---|---|

| Direct Iodination | I₂ with an oxidizing agent (e.g., HNO₃, H₂O₂, CuCl₂) | Generates a potent electrophilic iodine species (I⁺) for direct aromatic substitution. jove.comyoutube.com |

| Direct Iodination | KI and Oxone® | A greener alternative for the iodination of activated aromatic compounds like vanillin derivatives. tandfonline.com |

| Indirect Iodination (Sandmeyer-type) | Aromatic amine precursor, NaNO₂, acid, and an iodide salt | Involves diazotization of an amine, offering high regioselectivity but requiring additional synthetic steps. youtube.com |

Mechanistic Insights into Iodination Pathways

The iodination of 3-methoxy-4-propoxybenzaldehyde (B2538646) proceeds via an electrophilic aromatic substitution mechanism. The methoxy (-OCH₃) and propoxy (-OC₃H₇) groups are strong activating groups and are ortho-, para-directing. The aldehyde group (-CHO), on the other hand, is a deactivating group and a meta-director.

In the case of 3-methoxy-4-propoxybenzaldehyde, the positions ortho and para to the powerful activating alkoxy groups are favored for electrophilic attack. The position para to the methoxy group is already occupied by the propoxy group, and the position para to the propoxy group is occupied by the methoxy group. Therefore, the incoming electrophile will be directed to the positions ortho to the alkoxy groups.

The two available ortho positions to the alkoxy groups are C-2 and C-6 relative to the aldehyde group. The C-5 position is ortho to the propoxy group and meta to the methoxy group. The C-2 position is ortho to the methoxy group and meta to the propoxy group. The directing effects of both alkoxy groups reinforce the activation of the C-5 position, making it the most nucleophilic and thus the most likely site for iodination. The steric hindrance from the adjacent propoxy and aldehyde groups also plays a role in determining the final regioselectivity.

The general mechanism for direct iodination involves the following steps:

Generation of the electrophile: The oxidizing agent reacts with molecular iodine to form a more potent electrophilic iodine species (e.g., I⁺). curlyarrows.com

Formation of the sigma complex (arenium ion): The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

The reversibility of iodination is a known characteristic, as the byproduct hydrogen iodide (HI) is a strong reducing agent that can reduce the aryl iodide back to the starting material. curlyarrows.com The presence of an oxidizing agent helps to mitigate this by oxidizing HI back to I₂.

Isolation and Purification Techniques for High Purity Standards

Achieving a high degree of purity for this compound is crucial for its use as a reference standard or in subsequent synthetic applications. A combination of extraction, recrystallization, and chromatographic techniques is typically employed.

Following the iodination reaction, the crude product is usually isolated by quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by extraction with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). nih.govrsc.org The organic extracts are then washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. nih.gov

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For substituted benzaldehydes, a variety of solvents and solvent systems can be effective. Common solvents for the recrystallization of aromatic aldehydes include ethanol, methanol, and mixtures of solvents like ethanol-water or hexane-ethyl acetate. rochester.edumnstate.edu In the synthesis of the closely related 3-iodo-4-methoxy-5-ethoxybenzaldehyde, the crude solid was purified by dissolving it in hot ethanol followed by the slow addition of water to induce crystallization. nih.gov

Chromatography:

For achieving very high purity, or for separating the desired product from closely related impurities, flash column chromatography is often the method of choice. orgsyn.org Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like substituted benzaldehydes.

The selection of the eluent (mobile phase) is crucial for achieving good separation. A solvent system of increasing polarity is often used, starting with a nonpolar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate or dichloromethane. nih.govrsc.org For the purification of iodinated vanillin derivatives, a mixture of petroleum ether, dichloromethane, and ethyl acetate has been used as the eluent for flash chromatography. rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

| Technique | Procedure | Typical Solvents/Reagents |

|---|---|---|

| Work-up/Extraction | Quenching with sodium thiosulfate, extraction with an organic solvent, washing, and drying. | Sodium thiosulfate, dichloromethane, ethyl acetate, water, brine, magnesium sulfate. nih.govrsc.org |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Ethanol, methanol, ethanol-water mixtures, hexane-ethyl acetate. nih.govrochester.edumnstate.edu |

| Flash Column Chromatography | Separation on a silica gel column using a solvent gradient of increasing polarity. | Silica gel, hexane, ethyl acetate, dichloromethane, petroleum ether. nih.govrsc.orgorgsyn.org |

Advanced Spectroscopic and Analytical Characterization of 3 Iodo 5 Methoxy 4 Propoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of each atom within the molecule.

High-Resolution Proton NMR (¹H-NMR) Analysis

A hypothetical ¹H-NMR spectrum of 3-Iodo-5-methoxy-4-propoxybenzaldehyde would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide critical information.

Expected ¹H-NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Two singlets (s) or two doublets (d) | 2H |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 | Triplet (t) | 2H |

| Propoxy (-OCH₂CH₂CH₃) | 1.8 - 2.0 | Sextet (sxt) | 2H |

| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet (t) | 3H |

The two aromatic protons would likely appear as distinct singlets or as doublets with a very small coupling constant, reflecting their para-like positions relative to each other. The propoxy group would show a characteristic triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a sextet for the central methylene group.

Carbon-13 NMR (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

Expected ¹³C-NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-I) | 85 - 95 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-OR) | 145 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

| Propoxy (-OCH₂) | 70 - 80 |

| Propoxy (-CH₂-) | 20 - 30 |

| Propoxy (-CH₃) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connections between the substituent groups (methoxy, propoxy, iodo) and the benzene (B151609) ring, as well as the aldehyde group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1680 - 1700 |

| C-H (Aldehyde) | Stretch | 2720 - 2820 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C-O (Aryl ether) | Stretch | 1200 - 1275 |

| C-O (Alkyl ether) | Stretch | 1000 - 1150 |

| C=C (Aromatic) | Stretch | 1580 - 1600 and 1450 - 1500 |

The presence of a strong peak around 1690 cm⁻¹ would be a clear indicator of the conjugated aldehyde group. The various C-H and C-O stretching frequencies would confirm the presence of the aromatic ring and the ether functionalities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can give clues about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₃IO₃). The calculated exact mass for this formula is approximately 320.0011 g/mol . An experimental HRMS measurement would be expected to match this value very closely.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and iodine) in a sample of this compound. This experimental data is then compared against the theoretical values derived from the compound's molecular formula, C11H13IO3, to confirm its stoichiometric purity.

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Iodine (I): 126.90 u

Oxygen (O): 15.999 u

The molecular weight of this compound is calculated to be 320.10 g/mol . Based on this, the theoretical elemental percentages are determined.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 41.28 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.09 |

| Iodine | I | 126.90 | 1 | 126.90 | 39.64 |

| Oxygen | O | 15.999 | 3 | 47.997 | 15.00 |

| Total | | | | 320.122 | 100.00 |

Note: Values may be subject to rounding.

A comprehensive literature search did not yield specific experimental data from elemental analysis for this compound to compare with these theoretical values.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. A single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, thereby defining its three-dimensional molecular conformation. Furthermore, this technique would elucidate the arrangement of molecules within the crystal lattice, known as crystal packing, and identify any intermolecular interactions such as hydrogen bonding or halogen bonding.

Despite the utility of this method, published X-ray diffraction data, including crystallographic parameters (unit cell dimensions, space group) and detailed structural reports for this compound, are not available in the reviewed scientific literature.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, GC)

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC or UPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification and purity determination.

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC could also be employed for its analysis. In this case, the compound would be vaporized and separated in a capillary column. The choice of the stationary phase would be critical for achieving good resolution from any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and identification.

A thorough review of scientific databases and chemical literature did not uncover any specific, published chromatographic methods or purity data for this compound. The table below illustrates the type of data that would be generated from such analyses.

Table 2: Representative Data from Chromatographic Analysis of this compound

| Technique | Parameter | Typical Value/Information |

|---|---|---|

| HPLC/UPLC | Retention Time | No data available |

| Purity (%) | No data available | |

| GC | Retention Time | No data available |

The absence of such data in the public domain indicates a research gap in the full analytical characterization of this specific compound.

Derivatization and Chemical Transformations of 3 Iodo 5 Methoxy 4 Propoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilicity of its carbonyl carbon. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse array of molecular architectures.

The carbonyl carbon of 3-Iodo-5-methoxy-4-propoxybenzaldehyde is susceptible to attack by a wide variety of nucleophiles. These reactions typically involve the initial formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the addition product or undergoes subsequent elimination to form a new double bond.

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines and their derivatives to form imines (Schiff bases). For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazines produces hydrazones. Another significant carbon-carbon bond-forming condensation is the Henry (or nitroaldol) reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to the aldehyde. wikipedia.org The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further transformed into β-amino alcohols, nitroalkenes, or α-hydroxy carboxylic acids. wikipedia.orgmdpi.com

Reductive Amination: A powerful extension of imine formation is reductive amination. The intermediate imine, formed from the reaction of the aldehyde with a primary or secondary amine, is reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STABH) and sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is a highly efficient method for synthesizing substituted amines. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile | Reagent/Conditions | Product Type |

| Oxime Formation | Hydroxylamine (NH₂OH) | Mild acid or base catalyst | Aldoxime |

| Hydrazone Formation | Hydrazine (N₂H₄) | Acetic acid catalyst | Hydrazone |

| Reductive Amination | Primary/Secondary Amine (RNH₂/R₂NH) | NaBH(OAc)₃ or NaBH₃CN | Secondary/Tertiary Amine |

| Henry Reaction | Nitroalkane (R'CH₂NO₂) | Base (e.g., Et₃N) | β-Nitro Alcohol |

The oxidation state of the aldehyde functional group can be readily modified.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-iodo-5-methoxy-4-propoxybenzoic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and sodium chlorite (B76162) (NaClO₂). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Reduction: Conversely, the aldehyde is readily reduced to a primary alcohol, (3-iodo-5-methoxy-4-propoxyphenyl)methanol. Common and mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose and are chemoselective for the aldehyde in the presence of less reactive functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can also be used. A study involving the similar compound vanillin (B372448) demonstrated its effective reduction by sodium borohydride as part of a synthetic sequence. ias.ac.in

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Olefinations are powerful methods for converting the carbonyl C=O double bond into a C=C double bond, providing a direct route to alkenes.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by treating a triphenylphosphonium salt with a strong base. masterorganicchemistry.com The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., where the R group is an alkyl) generally produce (Z)-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) favor the formation of (E)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. Furthermore, HWE reactions with stabilized phosphonate esters almost exclusively yield the (E)-alkene product. wikipedia.org

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for such transformations.

Palladium-catalyzed reactions are among the most powerful tools for constructing complex organic molecules. The aryl iodide functionality is particularly well-suited for these transformations.

Suzuki Coupling: The Suzuki reaction creates a new C-C bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners. Coupling of this compound with an arylboronic acid would yield a biaryl structure.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an arylated alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is a direct and efficient route to internal alkynes, which are important structures in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans (E) product. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Vinyl | Biaryl or Styrene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Base (e.g., Et₃N) | Aryl-Alkynyl | Arylated Alkyne |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Aryl-Vinyl | Substituted Alkene |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The feasibility of this reaction is highly dependent on the electronic properties of the ring substituents.

The classical SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pub

In the case of this compound, the substituents are not favorable for this mechanism. The methoxy (B1213986) and propoxy groups are electron-donating, which destabilize the required anionic intermediate. The aldehyde group is electron-withdrawing, but it is located meta to the iodine leaving group, a position from which it cannot provide resonance stabilization to the intermediate. Therefore, SNAr reactions via the addition-elimination mechanism are not expected to be a viable transformation for this substrate under standard conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with very strong bases like sodium amide (NaNH₂). youtube.compressbooks.pub This mechanism does not require electron-withdrawing activating groups. However, it is a harsh method and can lead to a mixture of regioisomeric products, making it less synthetically useful for this particular substrate compared to the highly versatile cross-coupling reactions.

Modifications and Derivatizations of the Alkoxy Substituents

The methoxy and propoxy groups on the aromatic ring of this compound are key features that can be chemically altered to modulate the molecule's properties or to enable further synthetic transformations.

The selective cleavage of one alkoxy group in the presence of another is a challenging yet crucial transformation in the synthesis of complex natural products and pharmaceutical agents. In the case of this compound, the differential reactivity of the methoxy and propoxy groups can be exploited to achieve selective dealkylation.

Generally, demethylation of aryl methyl ethers is accomplished using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as lithium iodide (LiI) in a suitable solvent. Depropylation, on the other hand, can sometimes be achieved under slightly different conditions, although selectivity can be difficult to obtain due to the similar nature of the ether linkages.

Research on related substituted benzaldehydes suggests that selectivity can be influenced by steric hindrance and the electronic nature of the substituents. For instance, reagents with bulky nucleophiles may preferentially attack the less sterically hindered methoxy group.

Table 1: Representative Reagents for Selective Dealkylation

| Reagent | Typical Conditions | Target Alkoxy Group |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Methoxy/Propoxy |

| Pyridine-HCl | 180-200 °C | Methoxy |

| Lithium iodide (LiI) | 2,4,6-Collidine, reflux | Methoxy |

This table presents common dealkylation reagents and their general applicability. Specific studies on this compound are not extensively documented.

The synthesis of analogs of this compound with different alkoxy chains is a valuable strategy for creating libraries of compounds with diverse properties. This is typically achieved through the Williamson ether synthesis, starting from a dihydroxy-iodobenzaldehyde precursor.

For example, starting with 3-iodo-4,5-dihydroxybenzaldehyde, one could selectively protect one hydroxyl group, alkylate the other with the desired alkyl halide, deprotect the first hydroxyl, and then introduce the second, different alkyl group. Alternatively, a stepwise alkylation without protection might be possible if the hydroxyl groups exhibit differential reactivity.

Table 2: Examples of Alternative Alkoxy Chains and Corresponding Alkylating Agents

| Desired Alkoxy Group | Alkylating Agent |

|---|---|

| Ethoxy | Ethyl iodide or Diethyl sulfate |

| Benzyloxy | Benzyl bromide |

| Isopropoxy | 2-Iodopropane |

This table provides examples of alkylating agents used to introduce various alkoxy groups via Williamson ether synthesis on a suitable precursor.

Application as a Building Block in Complex Chemical Synthesis

The presence of an aldehyde, an aryl iodide, and tunable alkoxy groups makes this compound a useful scaffold for the construction of more elaborate molecules.

The functional groups of this compound serve as handles for a variety of synthetic transformations, making it an attractive starting material for the generation of chemical libraries for drug discovery.

The aldehyde group can undergo reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes, allowing for the introduction of a wide range of substituents.

The aryl iodide is a key functionality for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.

The alkoxy groups can be modified as previously discussed to fine-tune the steric and electronic properties of the final products, which can be crucial for biological activity.

By employing combinatorial chemistry approaches that exploit these reactive sites, large libraries of diverse compounds can be synthesized from this central scaffold.

The aldehyde group of this compound is a versatile precursor for the synthesis of various heterocyclic systems. Through condensation reactions with appropriate binucleophiles, a range of ring systems can be constructed.

For example, reaction with hydrazines can yield pyrazoles, while reaction with β-ketoesters in the presence of a base can lead to the formation of dihydropyridines via the Hantzsch synthesis. Furthermore, the aldehyde can participate in multicomponent reactions, such as the Biginelli or Ugi reactions, to generate complex heterocyclic structures in a single step. The resulting heterocyclic products, still bearing the aryl iodide and alkoxy groups, can then be further functionalized.

Table 3: Examples of Heterocyclic Systems Synthesized from Aromatic Aldehydes

| Reactant(s) | Resulting Heterocycle | Reaction Name (if applicable) |

|---|---|---|

| Ethyl acetoacetate, Urea, Catalyst | Dihydropyrimidinone | Biginelli Reaction |

| Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide | Ugi Reaction |

| Malononitrile, Thiol, Base | Dihydropyridine | Gewald Reaction |

This table illustrates common methods for constructing heterocyclic rings from an aromatic aldehyde precursor.

Theoretical and Computational Chemistry Investigations of 3 Iodo 5 Methoxy 4 Propoxybenzaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular electronic structures. For 3-Iodo-5-methoxy-4-propoxybenzaldehyde, DFT calculations would reveal the distribution of electrons within the molecule, providing insights into its stability, reactivity, and spectroscopic properties.

The electronic nature of the benzene (B151609) ring is significantly influenced by its substituents. The methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are electron-donating due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic system. Conversely, the iodine atom is deactivating due to its inductive electron-withdrawing effect, although it also possesses weak resonance electron-donating capabilities. The aldehyde group (-CHO) is a strong electron-withdrawing group through both resonance and induction, deactivating the aromatic ring towards electrophilic substitution.

Molecular orbital analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). wikipedia.orgyoutube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-rich oxygen atoms of the methoxy and propoxy groups. The LUMO, on the other hand, is anticipated to be centered on the electron-deficient aldehyde group and the adjacent carbon atoms of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its absorption of ultraviolet-visible light. youtube.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| Electron Density | Highest on the oxygen atoms and the benzene ring, lowest on the aldehyde carbon. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a pivotal role in its physical and chemical properties. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. This is achieved by mapping the potential energy surface as a function of the molecule's torsional angles.

Key rotational degrees of freedom in this molecule include the rotation of the aldehyde group, the methoxy group, and the propoxy group relative to the plane of the benzene ring. The aldehyde group in ortho-substituted benzaldehydes can exist in s-cis and s-trans conformations, with the relative stability depending on the nature of the ortho substituent. tandfonline.comias.ac.in In this case, with a methoxy group at position 5 and an iodine at position 3, steric hindrance and electronic interactions will govern the preferred orientation.

The propoxy group, with its flexible alkyl chain, can adopt multiple conformations. The rotation around the O-C(aryl) and subsequent C-C bonds will lead to various staggered and eclipsed forms. Computational methods can be employed to calculate the rotational barriers for these conformational changes. nih.govnih.govbiomedres.usbiomedres.us The most stable conformer will be the one that minimizes steric clashes and maximizes favorable electronic interactions. It is expected that the most stable conformation will have the propoxy chain extended away from the bulky iodine atom and the aldehyde group.

Table 2: Predicted Stable Conformers and Rotational Barriers

| Rotational Bond | Predicted Stable Conformation (Dihedral Angle) | Predicted Rotational Energy Barrier (kcal/mol) |

| C(aryl)-CHO | Planar with the benzene ring | Moderate |

| C(aryl)-OCH₃ | Planar with the benzene ring | Low |

| C(aryl)-O(propoxy) | Near planar with the benzene ring | Moderate |

| O-CH₂(propoxy) | Staggered | Low |

| CH₂-CH₂(propoxy) | Staggered | Low |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental spectra. numberanalytics.comnih.gov For this compound, its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and its Infrared (IR) spectrum can be simulated using DFT calculations.

In the predicted ¹H NMR spectrum, distinct signals would be expected for the aldehydic proton, the aromatic protons, and the protons of the methoxy and propoxy groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The electron-donating methoxy and propoxy groups would shield the ortho and para protons, shifting their signals upfield, while the electron-withdrawing aldehyde and iodine would deshield nearby protons, shifting them downfield.

The predicted ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methoxy and propoxy groups. The chemical shifts of the aromatic carbons would similarly reflect the electron-donating and -withdrawing nature of the substituents.

The simulated IR spectrum would exhibit characteristic vibrational frequencies for the various functional groups. orgchemboulder.compressbooks.publibretexts.org A strong absorption band corresponding to the C=O stretching of the aldehyde group would be expected in the region of 1685-1710 cm⁻¹, the lower frequency being due to conjugation with the aromatic ring. pressbooks.publibretexts.org Other notable peaks would include C-H stretching vibrations for the aromatic ring, the aldehyde, and the alkyl chain of the propoxy group, as well as C-O stretching vibrations for the methoxy and propoxy ethers.

Table 3: Predicted Key Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (ppm) | Aldehydic H: ~9.8; Aromatic H: ~7.0-7.5; Methoxy H: ~3.9; Propoxy H: ~4.0 (OCH₂), ~1.8 (CH₂), ~1.0 (CH₃) |

| ¹³C NMR (ppm) | Carbonyl C: ~190; Aromatic C: ~110-160; Methoxy C: ~56; Propoxy C: ~70 (OCH₂), ~22 (CH₂), ~10 (CH₃) |

| IR (cm⁻¹) | C=O stretch: ~1700; Aromatic C-H stretch: ~3050; Aliphatic C-H stretch: ~2850-2950; C-O stretch: ~1050-1250 |

Reactivity Modeling: Analysis of Electrophilic and Nucleophilic Sites

Understanding the reactivity of a molecule involves identifying the sites that are most likely to participate in chemical reactions. Reactivity modeling for this compound can be performed by analyzing its Molecular Electrostatic Potential (MESP) and frontier molecular orbitals. rsc.org

The MESP provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would show a negative potential (red/yellow) around the oxygen atoms of the carbonyl, methoxy, and propoxy groups, indicating these are likely sites for electrophilic attack. A positive potential (blue) would be expected around the aldehydic proton and the carbon atom of the carbonyl group, signifying these as electrophilic sites susceptible to nucleophilic attack.

As discussed in the electronic structure section, the HOMO and LUMO provide further insights into reactivity. The HOMO, being concentrated on the electron-rich aromatic ring, suggests that the ring is the primary nucleophilic part of the molecule. The LUMO, localized on the aldehyde group, confirms that this is the primary electrophilic site. Therefore, nucleophiles would preferentially attack the carbonyl carbon, while electrophiles would be more likely to react with the aromatic ring, with the positions of attack being directed by the existing substituents.

Table 4: Predicted Reactive Sites

| Reactivity Type | Predicted Site | Rationale |

| Nucleophilic Attack | Carbonyl Carbon | High positive charge density, localization of LUMO. |

| Electrophilic Attack | Aromatic Ring (positions 2 and 6) | High electron density from -OCH₃ and -OC₃H₇ groups, localization of HOMO. |

| Protonation | Carbonyl Oxygen | High negative charge density, lone pair availability. |

Quantitative Structure-Property Relationship (QSPR) Studies for Modified Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational method used to correlate the structural features of molecules with their physicochemical properties. acs.orgnih.govunicamp.br This approach is particularly useful for predicting the properties of new or hypothetical compounds based on the known properties of a series of related molecules.

For modified derivatives of this compound, a QSPR model could be developed to predict various properties such as boiling point, solubility, or biological activity. This would involve generating a dataset of related benzaldehyde (B42025) derivatives with known experimental values for the property of interest. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological features.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the molecular descriptors to the observed property. nih.gov Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new derivatives of this compound by simply calculating their molecular descriptors and inputting them into the model. This approach can significantly accelerate the design and discovery of new molecules with desired properties.

Table 5: Potential Applications of QSPR for Modified Derivatives

| Property to be Predicted | Relevant Molecular Descriptors |

| Boiling Point | Molecular weight, polarizability, surface area. |

| Aqueous Solubility | LogP, polar surface area, hydrogen bond donors/acceptors. |

| Biological Activity | Electronic properties (HOMO/LUMO energies), steric parameters, hydrophobicity. |

| Reactivity | Charges on atoms, bond orders, frontier orbital energies. |

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules like 3-Iodo-5-methoxy-4-propoxybenzaldehyde is an area ripe for the application of green chemistry principles. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes. Key areas of investigation will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biological sources rather than petroleum-based chemicals.

Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes the investigation of biocatalysts, such as enzymes, which can operate under mild conditions.

Benign Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or ionic liquids to reduce environmental impact and improve safety. A patent for a green process synthesis method for 3,4,5-trimethoxybenzaldehyde (B134019) suggests a move towards such environmentally friendly approaches in the broader field. google.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Synthesis | Using and generating substances with minimal toxicity. |

| Safer Solvents & Auxiliaries | Eliminating or replacing hazardous solvents with greener alternatives. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Renewable Feedstocks | Utilizing raw materials derived from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones for greater efficiency. |

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties imparted by the iodo, methoxy (B1213986), and propoxy substituents make this compound a candidate for incorporation into advanced materials. Future research could explore its use as a building block for:

Polymers and Dendrimers: The aldehyde functionality allows for its integration into polymeric structures through reactions like condensation polymerization. The resulting materials could possess tailored optical, electronic, or thermal properties.

Organic Light-Emitting Diodes (OLEDs): Benzaldehyde (B42025) derivatives are investigated for their potential in organic electronics. The specific substituents on the aromatic ring can be tuned to achieve desired emission colors and efficiencies.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and biological interactions for applications in drug delivery, imaging, and catalysis.

Exploration of New Biological Targets and Pharmacological Profiles for Novel Derivatives

Substituted benzaldehydes are a well-established scaffold in medicinal chemistry. Future research on derivatives of this compound is expected to uncover novel biological activities. Key areas of exploration include:

Anticancer Agents: Many benzaldehyde derivatives exhibit cytotoxic activity against cancer cell lines. Research has shown that analogues of 4-(diethylamino)benzaldehyde (B91989) can have increased cytotoxicity compared to the parent compound. acs.orgnih.govacs.org The specific substitution pattern of this compound could lead to derivatives with novel mechanisms of action or improved selectivity for cancer cells.

Enzyme Inhibition: The aldehyde group can interact with active sites of various enzymes. For instance, certain benzaldehyde derivatives are known inhibitors of aldehyde dehydrogenases (ALDHs), enzymes often overexpressed in cancer stem cells. nih.gov Future studies could screen derivatives against a wide range of enzymatic targets.

Antimicrobial and Antiviral Activity: The development of new antimicrobial and antiviral agents is a critical area of research. The unique combination of functional groups in this benzaldehyde could serve as a starting point for the synthesis of compounds with potent activity against pathogenic microorganisms.

| Potential Biological Target | Rationale for Derivatives of this compound |

| Aldehyde Dehydrogenase (ALDH) | Benzaldehyde scaffolds are known to inhibit ALDH, a target in cancer therapy. nih.gov |

| Tubulin | Certain aromatic compounds can interfere with tubulin polymerization, a key process in cell division. |

| Kinases | The scaffold could be modified to act as a hinge-binding motif for various protein kinases. |

| Microbial Enzymes | Derivatives could be designed to inhibit essential enzymes in bacteria or viruses. |

Chemosensor and Imaging Agent Development Based on the Benzaldehyde Scaffold

The benzaldehyde scaffold is a versatile platform for the development of chemosensors and imaging agents due to its chemical reactivity and potential for spectroscopic modulation. Future research could focus on:

Fluorescent Probes: Modification of the this compound structure could lead to compounds that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions, anions, or biologically important molecules.

Colorimetric Sensors: The aldehyde group can participate in reactions that produce a distinct color change in the presence of a target substance, enabling simple and rapid detection.

Positron Emission Tomography (PET) Imaging Agents: The introduction of a radioactive isotope, such as iodine-124, could allow for the development of PET tracers. The benzamide (B126) core, a related structure, has been explored for the development of PET radiotracers. ed.ac.uk These agents could be designed to accumulate in specific tissues or bind to particular receptors, enabling non-invasive imaging of biological processes.

High-Throughput Synthesis and Screening Applications

To accelerate the discovery of new applications for derivatives of this compound, high-throughput synthesis and screening methods will be essential.

Combinatorial Chemistry: The aldehyde group is amenable to a variety of chemical transformations, making it an ideal starting point for the parallel synthesis of large libraries of related compounds. This can be achieved by reacting the aldehyde with a diverse set of amines, hydrazines, or other nucleophiles.

Automated Screening: These compound libraries can then be rapidly screened for biological activity or material properties using automated, high-throughput assays. This approach significantly increases the efficiency of identifying lead compounds for further development. The International Journal of High Throughput Screening highlights new developments in this area. dovepress.com

While the specific research landscape for this compound is in its early stages, the foundational chemistry of substituted benzaldehydes provides a clear roadmap for future investigations. The strategic combination of iodo, methoxy, and propoxy groups on a reactive benzaldehyde scaffold presents a wealth of opportunities for innovation in green chemistry, materials science, medicine, and diagnostics.

Q & A

Q. How can researchers validate the purity of this compound for pharmacological assays?

Q. What analytical techniques differentiate positional isomers (e.g., 3-iodo vs. 5-iodo substitution) in benzaldehyde derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.